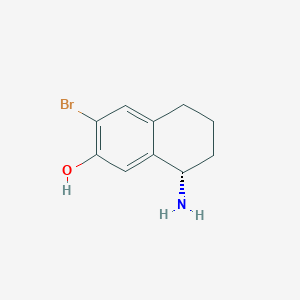
(S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is a chiral organic compound with significant potential in various scientific fields. Its structure comprises a bromine atom, an amino group, and a hydroxyl group attached to a tetrahydronaphthalene backbone. This unique arrangement of functional groups makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method starts with the bromination of 5,6,7,8-tetrahydronaphthalen-2-ol, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine for the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of 8-bromo-5,6,7,8-tetrahydronaphthalen-2-one
Reduction: Formation of 8-amino-5,6,7,8-tetrahydronaphthalen-2-ol
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
(S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom may also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Lacks the bromine atom, which may result in different reactivity and biological properties.
8-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol:
Uniqueness: (S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both the amino and bromine functional groups on a chiral tetrahydronaphthalene backbone. This combination of features provides distinct reactivity and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
(8S)-8-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-4-6-2-1-3-9(12)7(6)5-10(8)13/h4-5,9,13H,1-3,12H2/t9-/m0/s1 |
InChI Key |
AMAJAJOQKLBMPB-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC(=C(C=C2C1)Br)O)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)Br)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















